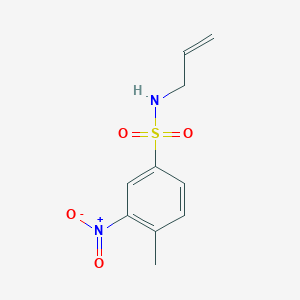

N-allyl-4-methyl-3-nitrobenzenesulfonamide

Descripción general

Descripción

N-allyl-4-methyl-3-nitrobenzenesulfonamide (ANBS) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ANBS belongs to the family of sulfonamides, which are known for their antibacterial and antitumor properties.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations :N-allyl-4-methyl-3-nitrobenzenesulfonamide is extensively used in organic synthesis. For example, 2- and 4-Nitrobenzenesulfonamides are used for the preparation of secondary amines and for the protection of amines. They can undergo smooth alkylation to give N-alkylated sulfonamides in near quantitative yields, which can be deprotected readily via Meisenheimer complexes, yielding secondary amines in high yields (Fukuyama, Cheung, & Jow, 1995).

Catalytic Processes in Organic Synthesis :This compound plays a role in catalytic processes. For instance, it is involved in successive nucleophilic and electrophilic allylation, which is part of the enantioselective synthesis of 2,4-disubstituted pyrrolidines. This process involves an initial enantioselective iridium-catalyzed transfer hydrogenative carbonyl C-allylation followed by Tsuji-Trost N-allylation using 2-nitrobenzenesulfonamide, and subsequent Mitsunobu cyclization provides the N-protected 2,4-disubstituted pyrrolidines (Luo, Xiang, & Krische, 2019).

Chemical Space Exploration in Solid-Phase Synthesis :N-allyl-4-methyl-3-nitrobenzenesulfonamide and its derivatives are pivotal in exploring chemical space in solid-phase synthesis. Polymer-supported benzenesulfonamides prepared from various immobilized primary amines and nitrobenzenesulfonyl chloride have been used as key intermediates in different chemical transformations, including unusual rearrangements to yield a number of diverse privileged scaffolds (Fülöpová & Soural, 2015).

Biofilm Inhibition and Cytotoxicity Studies :Derivatives of N-allyl-4-methyl-3-nitrobenzenesulfonamide have been studied for their biofilm inhibitory action against bacterial strains and cytotoxicity. Certain derivatives exhibited suitable inhibitory action against biofilms of bacterial strains such as Escherichia coli and Bacillus subtilis, along with displaying mild cytotoxicity (Abbasi et al., 2020).

Electrochemical Studies :The electrochemical behavior of derivatives of N-allyl-4-methyl-3-nitrobenzenesulfonamide has been studied, focusing on the reduction processes and stability of radical anions formed during the reactions. These studies are crucial for understanding the redox properties of such compounds (Asirvatham & Hawley, 1974).

Structural and Computational Chemistry :The structural characterization and electronic properties of compounds related to N-allyl-4-methyl-3-nitrobenzenesulfonamide have been studied using techniques like single-crystal X-ray diffraction and computational methods. This research helps in understanding the molecular interactions and stability of these compounds (Murthy et al., 2018).

Propiedades

IUPAC Name |

4-methyl-3-nitro-N-prop-2-enylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4S/c1-3-6-11-17(15,16)9-5-4-8(2)10(7-9)12(13)14/h3-5,7,11H,1,6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSMGBDVLFQXLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC=C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-3-nitro-N-(prop-2-en-1-yl)benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chlorobenzyl)amino]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4987260.png)

![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide](/img/structure/B4987262.png)

![2-[(dibenzylamino)methyl]cyclohexanol hydrochloride](/img/structure/B4987270.png)

![2-[(3,5-dimethylbenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B4987272.png)

![3-(2,4-dichlorophenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987288.png)

![5-amino-N-(2,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4987294.png)

![1-(5-chloro-2-pyridinyl)-4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B4987302.png)

![N-(2,6-dimethylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B4987307.png)

![N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B4987323.png)

![8-butyl-8-methyltetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B4987337.png)

![1-[6-(4-ethylphenoxy)hexyl]piperidine](/img/structure/B4987343.png)

![5-chloro-2-(methylthio)-N-(3-{[(2-phenylethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-pyrimidinecarboxamide](/img/structure/B4987346.png)